N-(3-methoxyphenyl)-4-(propionylamino)benzamide
Overview
Description
N-(3-methoxyphenyl)-4-(propionylamino)benzamide, also known as MPBA, is a chemical compound that has shown potential as a therapeutic agent in scientific research. MPBA belongs to the class of benzamide derivatives and has been studied for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-4-(propionylamino)benzamide involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in regulating inflammation and cancer. This compound has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This leads to a decrease in the expression of pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. This compound has also been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(3-methoxyphenyl)-4-(propionylamino)benzamide in lab experiments is its specificity for the NF-κB signaling pathway, which allows for targeted inhibition of inflammation and cancer. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
Future Directions
There are several future directions for the study of N-(3-methoxyphenyl)-4-(propionylamino)benzamide. One direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another direction is the investigation of its potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, the development of this compound derivatives with improved solubility and stability could enhance its efficacy in lab experiments and potential clinical applications.
Scientific Research Applications
N-(3-methoxyphenyl)-4-(propionylamino)benzamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of inflammatory diseases and cancer.
properties
IUPAC Name |
N-(3-methoxyphenyl)-4-(propanoylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-16(20)18-13-9-7-12(8-10-13)17(21)19-14-5-4-6-15(11-14)22-2/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDHTGFNDRKSRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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